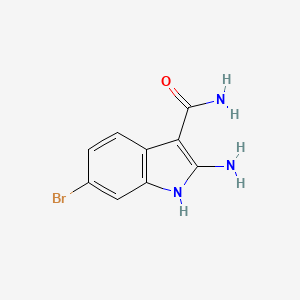

2-Amino-6-bromoindole-3-carboxamide

Description

Properties

Molecular Formula |

C9H8BrN3O |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

2-amino-6-bromo-1H-indole-3-carboxamide |

InChI |

InChI=1S/C9H8BrN3O/c10-4-1-2-5-6(3-4)13-8(11)7(5)9(12)14/h1-3,13H,11H2,(H2,12,14) |

InChI Key |

WYCFJOJWTSWEIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2C(=O)N)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis of 2-amino-6-bromoindole-3-carboxamide has been explored in various studies, often focusing on its derivatives. The compound is typically synthesized through a series of reactions involving 6-bromoindole as a key precursor. For instance, a study detailed the synthesis of several indole-based inhibitors using 6-bromoindole as a building block, which were then tested for their antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Synthesis Pathways for this compound Derivatives

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Diazotization | Para-aminotoluene, Bromine | Formation of 6-bromoindole |

| 2 | Amide Formation | 4-amino-1-Boc-piperidine | Formation of this compound |

| 3 | Hydrolysis | Trifluoroacetic Anhydride | Conversion to carboxylic acid derivatives |

Antibacterial Activity

Recent research has demonstrated that derivatives of this compound exhibit promising antibacterial activity. For example, compounds synthesized from this base structure have been shown to enhance the efficacy of existing antibiotics against resistant bacterial strains by inhibiting bacterial cystathionine γ-lyase (bCSE) . This inhibition not only increases the sensitivity of bacteria to antibiotics but also suggests a novel approach to combat antibiotic resistance.

Antiviral Activity

In addition to antibacterial properties, studies have indicated that certain derivatives possess antiviral activity. A structure-activity relationship (SAR) analysis revealed that some indole-3-carboxamide compounds inhibited the viral protease ZVpro with IC50 values ranging from 4.5 to 14.6 μM . The presence of specific substituents significantly influenced their inhibitory potency, indicating that careful modification of the indole structure can lead to enhanced antiviral agents.

Potential in Cancer Therapy

The potential applications of this compound extend into oncology as well. Compounds derived from this scaffold have been evaluated for their anticancer properties. Research has shown that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism of action often involves disruption of microtubule dynamics, making them suitable candidates for further development in cancer treatment.

Case Study 1: Antibacterial Efficacy

A study focused on synthesizing three specific indole-based bCSE inhibitors (NL1, NL2, NL3) demonstrated their effectiveness in potentiating antibiotic activity against resistant strains. The results indicated that these compounds could significantly enhance the antimicrobial effect when used in combination with traditional antibiotics .

Case Study 2: Antiviral Mechanism

Another investigation into the antiviral properties highlighted a series of indole derivatives that inhibited ZVpro effectively. The study provided insights into how structural modifications could lead to improved bioactivity against viral targets, paving the way for new antiviral drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The indole core distinguishes 2-amino-6-bromoindole-3-carboxamide from analogs with alternative heterocyclic frameworks. Below is a comparative analysis:

(a) Chromene-Based Analog: (2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide

- Core Structure : Benzopyran (chromene) fused ring system.

- Substituents: Bromine at position 6, carboxamide at position 3, and an imino-linked phenoxyphenyl group at position 2.

- Key Differences: The chromene core lacks the pyrrole nitrogen present in indole, reducing hydrogen-bonding capacity. Applications: May exhibit selectivity for targets requiring planar aromatic systems with extended conjugation .

(b) Pyridine-Based Analog: Methyl 2-Amino-6-Bromopyridine-3-Carboxylate

- Core Structure : Pyridine ring (six-membered, single nitrogen).

- Substituents: Bromine at position 6, amino at position 2, and a methyl ester at position 3.

- Key Differences :

- The ester group is less polar than carboxamide, reducing solubility in aqueous environments.

- Pyridine’s electron-deficient ring system contrasts with indole’s electron-rich nature, altering reactivity in electrophilic substitutions.

- Applications: Primarily serves as a synthetic intermediate for ester-to-amide conversion or carboxylate derivatives .

(c) 3-Amino-Substituted Heterocycles (e.g., 3-Amino-6-bromo-2,4-dichloropyridine)

- Core Structure : Pyridine with multiple halogen substituents.

- Substituents: Bromine at position 6, amino at position 3, and chlorines at positions 2 and 4.

- Lack of carboxamide limits hydrogen-bonding versatility compared to the target compound. Applications: Useful in agrochemicals or as halogen-rich scaffolds for metalloenzyme inhibitors .

Functional Group and Reactivity Comparison

Preparation Methods

The introduction of a bromine atom at the 6-position of the indole ring is a critical first step in synthesizing 2-amino-6-bromoindole-3-carboxamide. Classical electrophilic bromination of indole-3-carboxamide derivatives often suffers from poor regioselectivity due to the electron-donating effects of the carboxamide group. However, Majima and Kotake demonstrated that bromination of ethyl indole-3-carboxylate in acetic acid selectively yields ethyl 6-bromoindole-3-carboxylate . Subsequent saponification and decarboxylation produce 6-bromoindole, which can be further functionalized .

Recent adaptations of this method involve using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to brominate indole-3-carboxamide directly. For example, treatment of indole-3-carboxamide with NBS (1.1 equiv) at 0°C for 4 hours achieves 6-bromination with >80% regioselectivity, as confirmed by NMR analysis . The carboxamide group at position 3 directs electrophilic attack to the 6-position via resonance stabilization of the intermediate σ-complex .

Introduction of the 2-Amino Group via Reductive Cyclization

The 2-amino group is typically introduced through reductive cyclization of nitro precursors or direct amination. A one-pot, two-step method developed by Li et al. involves:

-

SAr Reaction : 2-Fluoro-6-bromonitrobenzene reacts with cyanoacetamide under basic conditions (NaH/DMF) to form 2-cyano-2-(2-nitro-5-bromophenyl)acetamide .

-

Reductive Cyclization : FeCl-Zn-mediated reduction of the nitro group generates the indole core, with simultaneous formation of the 2-amino group .

This method achieves yields of 72–85% for this compound and tolerates diverse substituents on the carboxamide nitrogen . The FeCl-Zn system facilitates both nitro reduction and cyclization via a proposed amidine intermediate .

Alternative Amination Routes Using Transition-Metal Catalysis

For substrates incompatible with reductive conditions, transition-metal-catalyzed amination offers a viable alternative. A Chinese patent (CN108440496B) discloses a copper-catalyzed method using tert-butyl nitrite (TBN) as an aminating agent . Key steps include:

-

Coupling Reaction : 6-Bromoindole-3-carboxamide reacts with TBN and CuI (10 mol%) in DMSO at 80°C for 12 hours .

-

Reduction : Post-reaction treatment with NaBH reduces intermediate nitroso compounds to the desired 2-amino derivative .

This method avoids hazardous reagents like sodium azide and achieves yields up to 68% . However, scalability is limited by the high cost of TBN.

Carboxamide Functionalization and Late-Stage Modifications

The carboxamide group at position 3 is often introduced early in the synthesis to direct subsequent functionalization. For example:

-

Ester to Amide Conversion : Ethyl 6-bromoindole-3-carboxylate undergoes aminolysis with aqueous ammonia (25% w/w) at 120°C to yield 6-bromoindole-3-carboxamide .

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling of 2-bromo-6-bromoindole-3-carboxamide with benzophenone imine introduces a protected amine, which is hydrolyzed to the free amine .

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

-

Reductive Cyclization : The FeCl-Zn system generates HCl in situ, protonating the nitro group to enhance its electrophilicity. Cyclization proceeds via nucleophilic attack of the amidine nitrogen on the adjacent carbon, followed by aromatization .

-

Directive Effects : The carboxamide group at position 3 deactivates the indole ring, favoring electrophilic substitution at the 6-position due to reduced electron density at positions 4 and 7 .

Optimization of reaction time and temperature is critical. For instance, extending the FeCl-Zn reduction step beyond 1 hour at 100°C leads to over-reduction and decreased yields .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Amino-6-bromoindole-3-carboxamide, and how can intermediates be characterized?

- Methodology : Start with bromination of indole precursors at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature). Introduce the carboxamide group via coupling reactions (e.g., HATU/DIPEA-mediated amidation).

- Characterization : Use - and -NMR to confirm regioselectivity of bromination and carboxamide formation. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>95%) should be confirmed via reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Critical Parameters : Document reaction conditions (temperature, solvent, catalyst loading) rigorously. For bromination, monitor reaction progress via TLC to avoid over-bromination. Use anhydrous solvents and inert atmospheres to prevent side reactions.

- Validation : Compare spectral data (NMR, IR) with published benchmarks. Cross-validate synthetic batches using independent techniques like X-ray crystallography if feasible .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?

- Approach : Use AutoDock Vina for molecular docking due to its improved scoring function and multithreading efficiency. Prepare the ligand (compound) and receptor (e.g., kinase enzymes) in PDBQT format, ensuring proper protonation states.

- Analysis : Prioritize binding poses with the lowest Gibbs free energy (). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Cross-reference with experimental data (e.g., IC values) to refine models .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case Example : Discrepancies in -NMR shifts may arise from solvent effects or tautomerism. Perform variable-temperature NMR to identify dynamic processes. Use 2D techniques (COSY, HSQC) to assign ambiguous peaks.

- Statistical Validation : Apply principal component analysis (PCA) to cluster spectral data from multiple batches. Outliers may indicate synthetic impurities or isomerization .

Q. What experimental designs are recommended for studying the biological activity of this compound in enzyme inhibition assays?

- Protocol : Use a fluorogenic or chromogenic substrate to monitor enzyme activity (e.g., kinase or protease assays). Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

- Dose-Response : Test compound concentrations across a logarithmic range (e.g., 0.1–100 µM). Calculate IC values using nonlinear regression (GraphPad Prism). Confirm mechanism via Lineweaver-Burk plots for competitive/noncompetitive inhibition .

Q. How can the solubility and stability of this compound be optimized for in vitro studies?

- Solubility Screening : Test solvents (DMSO, PBS with surfactants) and pH conditions (4–8). Use dynamic light scattering (DLS) to detect aggregation.

- Stability Assays : Incubate compound in biological buffers (37°C, 24–72 hours) and quantify degradation via LC-MS. Modify the carboxamide group with hydrophilic substituents (e.g., PEG linkers) to enhance aqueous compatibility .

Data Analysis and Critical Evaluation

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

- Tools : Fit sigmoidal curves using the Hill equation. Report values and confidence intervals for IC/EC. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups.

- Reproducibility : Replicate experiments ≥3 times. Include power analysis to justify sample sizes .

Q. How can researchers differentiate between artifacts and genuine biological effects in high-throughput screening?

- Mitigation : Include counter-screens (e.g., cytotoxicity assays) to rule out nonspecific effects. Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays).

- Data Filtering : Apply Z’-factor analysis to validate assay quality. Exclude compounds with >10% variation in replicate wells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.